2-(Pyridin-2-YL)-2H-indazole
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Overview
Description
2-(Pyridin-2-YL)-2H-indazole is a heterocyclic compound that features both pyridine and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-YL)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of catalysts such as trifluoromethanesulfonic acid and solvents like anhydrous ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-YL)-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(Pyridin-2-YL)-2H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-YL)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activities.
Imidazo[1,2-a]pyridine: Recognized for its antituberculosis properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness: 2-(Pyridin-2-YL)-2H-indazole stands out due to its unique combination of pyridine and indazole rings, which confer distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential in multiple research applications make it a valuable compound in both academic and industrial settings.
Properties
Molecular Formula |
C12H9N3 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-pyridin-2-ylindazole |
InChI |
InChI=1S/C12H9N3/c1-2-6-11-10(5-1)9-15(14-11)12-7-3-4-8-13-12/h1-9H |
InChI Key |
CDWMERFUIJAQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
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